

physical and chemical properties of 7azatryptophan

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An In-Depth Technical Guide to the Physical and Chemical Properties of 7-Azatryptophan

Executive Summary

7-Azatryptophan (7-AzaTrp) is a structurally analogous, non-canonical amino acid to tryptophan, where a nitrogen atom replaces the carbon at the 7th position of the indole ring.[1] This substitution imparts unique photophysical properties, making it an invaluable tool for researchers, particularly in the fields of biochemistry, biophysics, and drug development. Its distinct spectral characteristics, including red-shifted absorption and emission spectra compared to tryptophan, allow for its use as a selective fluorescent probe to investigate protein structure, dynamics, folding, and molecular interactions.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of **7-azatryptophan**, detailed experimental protocols for its synthesis and incorporation into peptides, and a summary of its applications.

Physical and Chemical Properties

7-Azatryptophan's defining feature is the nitrogen substitution in its bicyclic side chain, which modifies its electronic properties while maintaining a similar size and shape to tryptophan, often making it a well-tolerated substitute in biological systems.[4]

Core Properties



The fundamental physical and chemical characteristics of L-**7-Azatryptophan** are summarized below. It is generally more hydrophilic than its canonical counterpart, tryptophan.[2]

Property	Value	Reference(s)	
IUPAC Name	(2S)-2-amino-3-(1H- pyrrolo[2,3-b]pyridin-3- yl)propanoic acid	[5]	
Molecular Formula	C10H11N3O2	[5][6][7]	
Molecular Weight	205.21 g/mol	[5][6][7]	
Appearance	White to off-white powder	[8]	
pKa (Side Chain)	4.5 (for the N7 atom protonation)	[2]	
Solubility	Soluble in 1 M HCl (50 mg/ml) with heating.		
Melting Point (Fmoc derivative)	214°C (Fmoc-L-7-AzaTrp-OH)	aTrp-OH) [2]	

Spectroscopic Properties

The unique spectroscopic signature of 7-AzaTrp is the primary reason for its widespread use as an intrinsic fluorescent probe. It overcomes many of the limitations associated with tryptophan fluorescence, such as complex photophysics and spectral overlap in multi-tryptophan proteins.[2]

Key Spectroscopic Features:

- Red-Shifted Spectra: Both the absorption and emission maxima of 7-AzaTrp are significantly red-shifted compared to tryptophan, by approximately 10 nm and 46-50 nm, respectively.[2]
 [3][9] This allows for selective excitation of 7-AzaTrp without exciting tryptophan or tyrosine residues.[2]
- Environmental Sensitivity: The fluorescence emission maximum and quantum yield are highly sensitive to the polarity of the local environment.[2] The emission maximum can shift



from ~325 nm in nonpolar solvents like cyclohexane to 400 nm in water.[2] In hydrophobic protein interiors, the emission maximum is typically around 360 nm.[4]

- Quantum Yield: The fluorescence quantum yield is strongly quenched in aqueous environments (as low as 0.01) but increases significantly in nonpolar environments (up to 0.25 in acetonitrile).[2] This property makes it an excellent reporter of solvent accessibility.[4]
 [10]
- Fluorescence Decay: Unlike tryptophan, which exhibits complex, non-exponential fluorescence decay, 7-AzaTrp often displays a single exponential decay in water, simplifying data analysis.[3][9][11]

Parameter	Solvent	Wavelength / Value	Reference(s)
Absorption λmax	Water (pH 7)	287 nm	[11]
Emission λmax	Cyclohexane	325 nm	[2]
Diethyl Ether	345 nm	[2]	
Acetonitrile	362 nm	[2]	-
n-Propanol	367 nm	[2]	-
Water (pH 7)	395-400 nm	[2][11]	-
Fluorescence Quantum Yield	Water (pH 7)	0.01	[2]
Acetonitrile	0.25	[2]	

Experimental Protocols

The successful application of 7-AzaTrp in research relies on robust methods for its synthesis, derivatization, and incorporation into peptides.

Asymmetric Synthesis of L-7-Azatryptophan

An efficient method for producing enantiomerically pure L-7-AzaTrp is through the asymmetric alkylation of a chiral glycine-Ni(II) complex.[1][12]



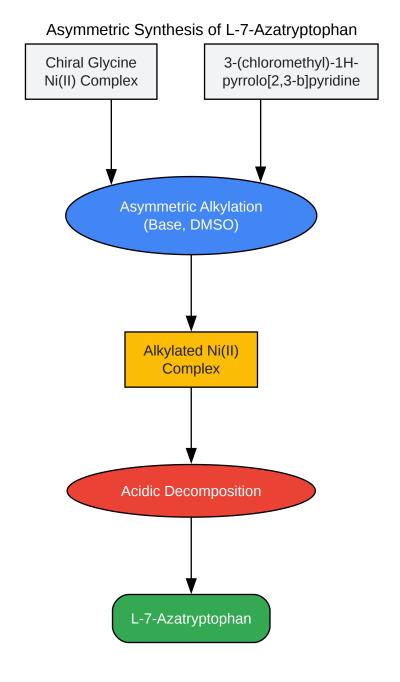




Methodology:

- Complex Formation: A chiral nucleophilic glycine equivalent is prepared as a Ni(II)-complex derived from a glycine Schiff base and a chiral ligand.
- Alkylation: The Ni(II) complex is reacted with 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine in a solvent such as DMSO with a base (e.g., NaOH) under an inert atmosphere at room temperature.[12] The reaction proceeds with high diastereoselectivity.[1][12]
- Decomposition & Isolation: The resulting alkylated Ni(II) complex is decomposed using an acidic workup to release the amino acid.
- Purification: The final L-7-Azatryptophan product is purified using standard techniques such as recrystallization or chromatography. This process can achieve an overall yield of around 49% over three steps.[12]





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Asymmetric synthesis workflow for L-**7-Azatryptophan**.

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

7-AzaTrp can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]

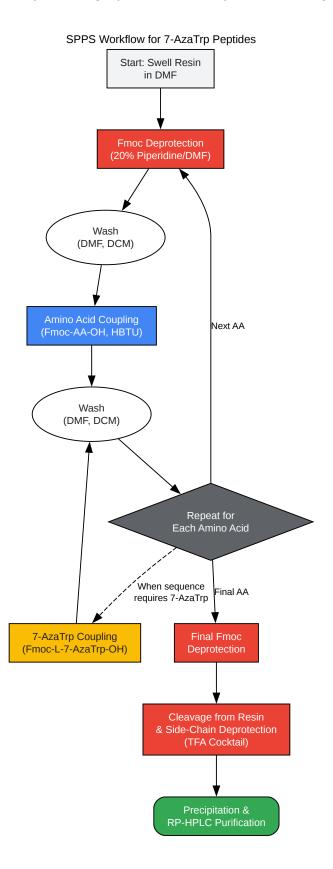
Methodology:



- Fmoc Derivatization of L-7-AzaTrp:
 - Dissolve L-7-Azatryptophan in a 10% aqueous sodium bicarbonate solution.[1]
 - Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise at 0°C while stirring.[1]
 - Allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Work up the reaction by diluting with water, washing with diethyl ether, and acidifying the aqueous layer with 1 M HCl to precipitate the product.[1]
 - Collect the precipitate by filtration and recrystallize to obtain pure Fmoc-L-7-Azatryptophan-OH with high yield (~99%).[1]
- SPPS Protocol:
 - Resin Preparation: Start with a suitable Fmoc-protected amino acid-loaded resin and swell in a solvent like N,N-dimethylformamide (DMF).
 - Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[1]
 - Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-amino acid (including Fmoc-L-7-AzaTrp-OH) using a coupling reagent such as HBTU/HOBt.[1] Allow it to react with the free amine on the resin. A double coupling may be performed to ensure high efficiency for 7-AzaTrp incorporation.[1]
 - Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
 - Final Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1] Note: The 7-AzaTrp side chain can be sensitive to prolonged TFA treatment, so optimization may be required.
 [1]



• Purification: Precipitate the crude peptide in cold diethyl ether, collect by centrifugation, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]





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Generalized SPPS workflow for peptides containing 7-AzaTrp.

Analytical Characterization

- Reverse-Phase HPLC (RP-HPLC): Used to assess the purity of the synthesized peptide and to purify the final product.[1][2]
- Mass Spectrometry (MS): Confirms the molecular weight of the final peptide, verifying the successful incorporation of 7-AzaTrp.[1][13]
- Nuclear Magnetic Resonance (NMR): Provides detailed structural information, confirming the identity and purity of 7-AzaTrp and its incorporation into the peptide.[2][13]

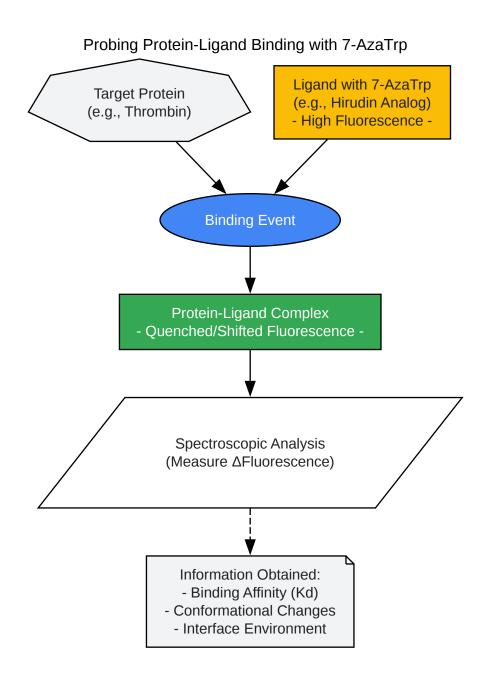
Applications in Research and Drug Development

The unique properties of 7-AzaTrp make it a versatile tool for probing complex biological systems.

- Probing Protein Structure and Environment: The sensitivity of 7-AzaTrp's fluorescence to its local environment allows it to report on the polarity of a specific site within a protein, its accessibility to solvent, and conformational changes.[2][4]
- Studying Protein Folding and Dynamics: By replacing a native tryptophan, researchers can
 monitor folding pathways and the dynamics of specific protein domains.[2] Its use in
 resonance energy transfer (FRET) experiments, where it can act as an energy acceptor, is
 also valuable for measuring intramolecular distances.[2]
- Investigating Protein-Protein and Protein-Ligand Interactions: 7-AzaTrp can be incorporated into a peptide or protein to study its binding to a partner molecule.[3][9] Changes in its fluorescence signal (e.g., intensity, lifetime, or emission maximum) upon binding provide quantitative information about the interaction, such as binding affinity and kinetics.[2] For example, the fluorescence of a 7-AzaTrp-containing hirudin analog was strongly quenched upon binding to thrombin, providing insight into the protein-protein interface.[2]
- Biosynthetic Incorporation: 7-AzaTrp can be biosynthetically incorporated into proteins using tryptophan-auxotrophic strains of E. coli, enabling the production of proteins with a site-



specific fluorescent label for in vivo or in vitro studies.[4][14] However, it's important to note that in some cases, this substitution can lead to reduced or inactive enzymes.[10]



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Using 7-AzaTrp fluorescence to study protein-ligand interactions.

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